3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0844205
InChI: InChI=1S/C14H15N3O3/c18-12-10(8-9-4-1-2-5-15-9)20-14(19)11(12)13-16-6-3-7-17-13/h1-2,4-5,10,16-17H,3,6-8H2
SMILES: C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol

3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione

CAS No.:

Cat. No.: VC0844205

Molecular Formula: C14H15N3O3

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione -

Specification

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
IUPAC Name 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
Standard InChI InChI=1S/C14H15N3O3/c18-12-10(8-9-4-1-2-5-15-9)20-14(19)11(12)13-16-6-3-7-17-13/h1-2,4-5,10,16-17H,3,6-8H2
Standard InChI Key ZUFQHHCJQGKRMS-UHFFFAOYSA-N
Isomeric SMILES C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1
SMILES C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1
Canonical SMILES C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator